1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the methoxyphenyl groups and the piperazine moiety. Common reagents used in these reactions include:
Aromatic amines: for the formation of the pyrazolo[3,4-d]pyrimidine core.
Methoxybenzene derivatives:
Piperazine: for the incorporation of the piperazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of any nitro groups to amines.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H24N6O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H24N6O2/c1-30-19-8-6-17(7-9-19)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)18-4-3-5-20(14-18)31-2/h3-9,14-16H,10-13H2,1-2H3 |
InChI Key |
UZJSXZMZDHBQQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.